molecular formula C16H13NO3 B1392003 Ethyl 5-(3-quinolyl)-2-furoate CAS No. 1187163-56-9

Ethyl 5-(3-quinolyl)-2-furoate

Cat. No. B1392003
M. Wt: 267.28 g/mol
InChI Key: GIEODRCHDMWSBP-UHFFFAOYSA-N
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Description

Quinoline and its derivatives are important heterocycles in medicinal chemistry. They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .


Synthesis Analysis

Quinoline-based heterocyclic compounds have been synthesized using microwave-assisted techniques. This technique has gained popularity over nonconventional techniques for the rapid synthesis of products .


Molecular Structure Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts and is widely recognized as 1-aza-naphthalene or benzo [b]pyridine .


Chemical Reactions Analysis

The electrodeposition process of metals and their alloys is widely used in various industries. This process is based on the mass transport of the solvated ion from the interior of the electrolyte solution toward the cathode .


Physical And Chemical Properties Analysis

Quinazolinone and quinazoline derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-(3-quinolyl)-2-furoate and its derivatives have been a subject of interest in synthetic chemistry for their potential use in various reactions. For instance, they have been used in the synthesis of glycosidase inhibitory activities, demonstrating potential as selective α-L-fucosidase and β-galactosidase inhibitors (Moreno‐Vargas et al., 2003). Furthermore, derivatives of ethyl 2-furoate have been utilized in the preparation of copolyesters containing both terephthalate and furoate units, indicating its applicability in polymer chemistry (Abid et al., 2008).

In other studies, the chemical reactivity of ethyl 2-furoate derivatives has been explored for the synthesis of 5-acetyl derivatives and 3-(2-furyl)acrylates, showcasing the versatility of these compounds in chemical synthesis (Kuticheva et al., 2015). The potential of these derivatives has been further demonstrated in the palladium-catalysed direct arylation of heteroaromatics, a process that benefits from the blocking groups of esters at specific positions of the molecule (Fu et al., 2012).

Photovoltaic and Organic Electronics

The derivatives of Ethyl 5-(3-quinolyl)-2-furoate have also found applications in the field of photovoltaic and organic electronics. For instance, 4H-pyrano[3,2-c]quinoline derivatives have been studied for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Corrosion Inhibition

Additionally, ethyl 2-furoate derivatives have been identified as effective corrosion inhibitors for mild steel in acid mediums, a property that is of significant interest in material science and engineering (Khaled, 2010).

Future Directions

Research into quinoline-based compounds is ongoing, with a focus on developing new coatings with more suitable characteristics for their application .

properties

IUPAC Name

ethyl 5-quinolin-3-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEODRCHDMWSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-quinolyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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